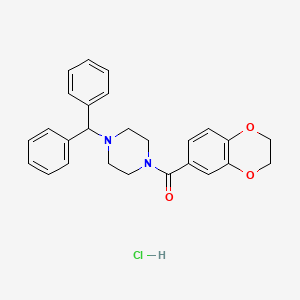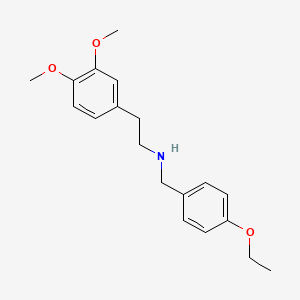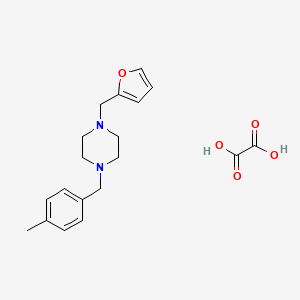![molecular formula C19H25NS B5229366 4-{2-[(2,5-diisopropylphenyl)thio]ethyl}pyridine](/img/structure/B5229366.png)
4-{2-[(2,5-diisopropylphenyl)thio]ethyl}pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{2-[(2,5-diisopropylphenyl)thio]ethyl}pyridine is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as DIPT and is a member of the pyridine family. DIPT has a unique structure that makes it an attractive candidate for various research applications.
作用机制
The mechanism of action of DIPT is not fully understood. However, it is believed to act through multiple pathways. DIPT has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It also activates the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant genes.
Biochemical and Physiological Effects:
DIPT has been shown to have several biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). DIPT also increases the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which help to protect cells from oxidative stress. Additionally, DIPT has been shown to inhibit the growth and proliferation of cancer cells.
实验室实验的优点和局限性
One of the advantages of using DIPT in lab experiments is its stability. DIPT is a stable compound that can be easily synthesized and stored. It also has low toxicity, making it a safe compound to work with. However, one of the limitations of using DIPT is its solubility. DIPT is not very soluble in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the research on DIPT. One potential direction is the development of DIPT-based drugs for the treatment of neurodegenerative diseases and cancer. Another direction is the investigation of the role of DIPT in the regulation of the immune system. Additionally, the use of DIPT in combination with other compounds for the treatment of various diseases should be explored.
Conclusion:
In conclusion, DIPT is a promising compound that has gained significant attention in scientific research. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. DIPT has several advantages, including its stability and low toxicity. However, its solubility can be a limitation in certain experiments. There are several future directions for the research on DIPT, including the development of DIPT-based drugs and investigation of its role in the regulation of the immune system.
合成方法
The synthesis of DIPT involves the reaction of 2,5-diisopropylphenyl chloride with 2-aminoethyl pyridine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide. The resulting product is purified through column chromatography to obtain pure DIPT.
科学研究应用
DIPT has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. DIPT has been used as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of various cancers, including breast, liver, and lung cancer.
属性
IUPAC Name |
4-[2-[2,5-di(propan-2-yl)phenyl]sulfanylethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NS/c1-14(2)17-5-6-18(15(3)4)19(13-17)21-12-9-16-7-10-20-11-8-16/h5-8,10-11,13-15H,9,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXQSPYUAVVZOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(C)C)SCCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[2,5-Di(propan-2-yl)phenyl]sulfanylethyl]pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{3-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]phenyl}-2-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B5229283.png)

![4-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)morpholine](/img/structure/B5229303.png)

![N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide](/img/structure/B5229314.png)
![{4-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone](/img/structure/B5229327.png)

![3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5229341.png)
![1-(1,3-benzodioxol-5-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone](/img/structure/B5229343.png)
![3-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5229347.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5229373.png)
![1-[3-(2-bromophenoxy)propyl]-1H-imidazole](/img/structure/B5229381.png)
![5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5229389.png)
![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)[(1-ethyl-1H-imidazol-2-yl)methyl]methylamine](/img/structure/B5229397.png)